

# A Comprehensive Technical Guide to 2-Amino-3-fluoropyridine

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## Compound of Interest

Compound Name: 2-Amino-3-fluoropyridine

Cat. No.: B1272040

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Amino-3-fluoropyridine** (CAS No. 21717-95-3), a key building block in medicinal chemistry and materials science. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

## Core Properties and Specifications

**2-Amino-3-fluoropyridine** is a fluorinated aminopyridine derivative valued for its utility in synthesizing complex molecular scaffolds.<sup>[1]</sup> Its unique electronic and structural properties make it a versatile reagent in drug discovery.

## Physicochemical and Safety Data

The fundamental properties of **2-Amino-3-fluoropyridine** are summarized below. This data is essential for handling, reaction setup, and computational modeling.

Property	Value	Reference(s)
CAS Number	21717-95-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> FN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	112.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	3-fluoropyridin-2-amine	<a href="#">[5]</a>
Synonyms	3-Fluoro-2-pyridinamine, 2-Amino-3-fluor-pyridin	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to yellow powder, chunks, or crystals	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	41 - 45 °C	<a href="#">[1]</a>
Flash Point	90.6 °C (195.1 °F)	
Purity	≥96% - 98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
SMILES	<chem>FC1=CC=CN=C1N</chem>	<a href="#">[2]</a>
InChI Key	WWEINXQNCAWBPD-UHFFFAOYSA-N	<a href="#">[5]</a>

## Computational Chemistry Data

Descriptor	Value	Reference(s)
TPSA	38.91 Å <sup>2</sup>	<a href="#">[2]</a>
LogP	0.8029	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Rotatable Bonds	0	<a href="#">[2]</a>

## Safety and Handling

**2-Amino-3-fluoropyridine** is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

- Hazard Statements: H302, H319[6]
- Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501
- Storage: Store at room temperature in a dark place under an inert atmosphere.[7]

## Experimental Protocols and Applications

This compound serves as a crucial intermediate for fine chemicals, pharmaceuticals, and functional materials.[8] Its applications are widespread, including in the synthesis of kinase inhibitors, antagonists for glutamate receptors, and anticoagulants.[8]

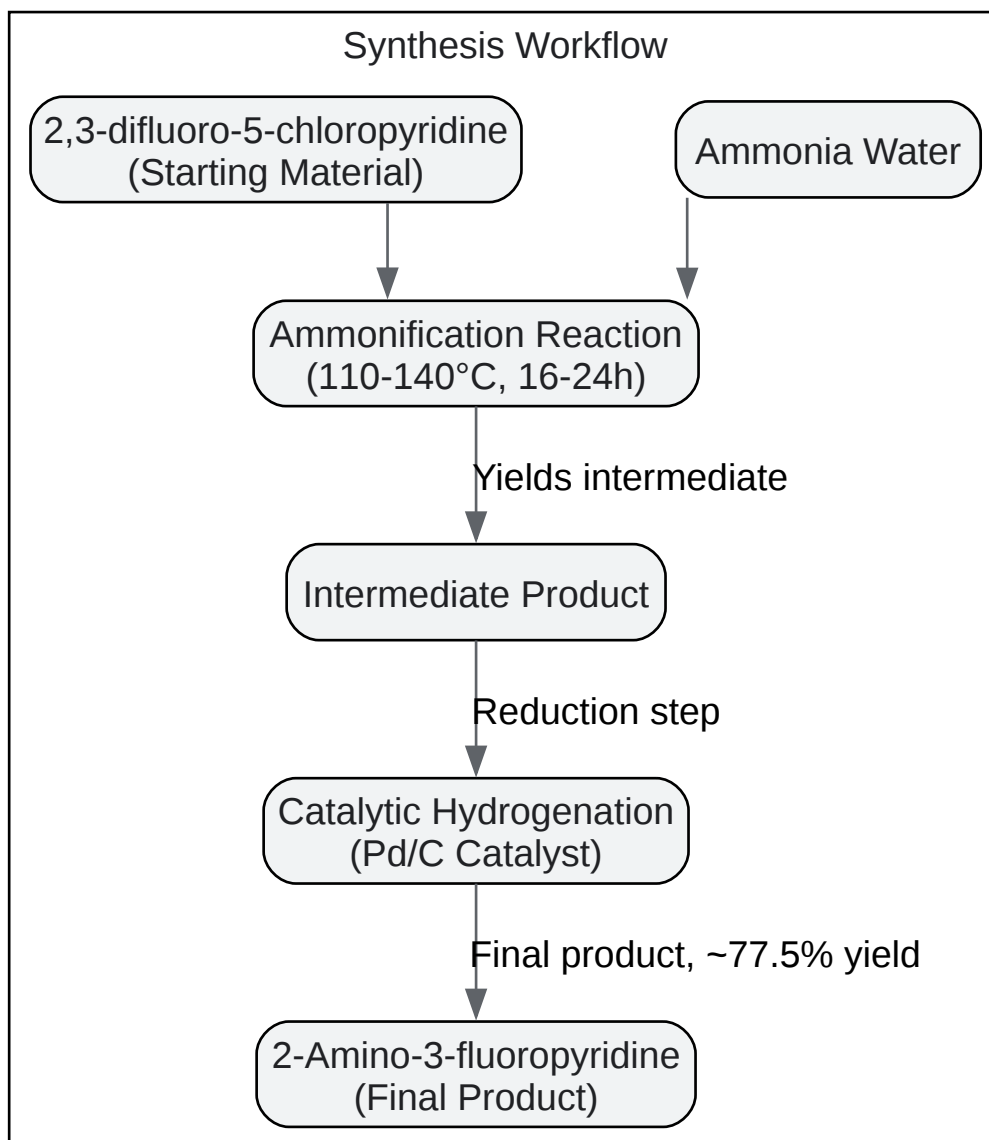
## Synthesis of 2-Amino-3-fluoropyridine

A common industrial preparation method involves the ammonification and subsequent reduction of a difluoro-chloropyridine precursor.[8] This process is advantageous due to its high yield, simple operation, and use of readily available materials.[8]

### Methodology:

- Ammonification: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in a sealed vessel.
  - Molar Ratio: The molar ratio of the pyridine starting material to ammonia water is typically between 1:8 and 1:14.[8]
  - Temperature: The reaction is heated to 110-140°C.[8]
  - Duration: The reaction is maintained for 16-24 hours.[8]
- Reduction: The intermediate from the ammonification step is reduced via catalytic hydrogenation.

- Catalyst: Palladium on carbon (Pd/C) is used as the catalyst for this step.[8]
- Workup and Isolation: Following the reduction, standard post-treatment procedures are used to isolate the final product, **2-amino-3-fluoropyridine**, with a total yield of up to 77.5%.[8]



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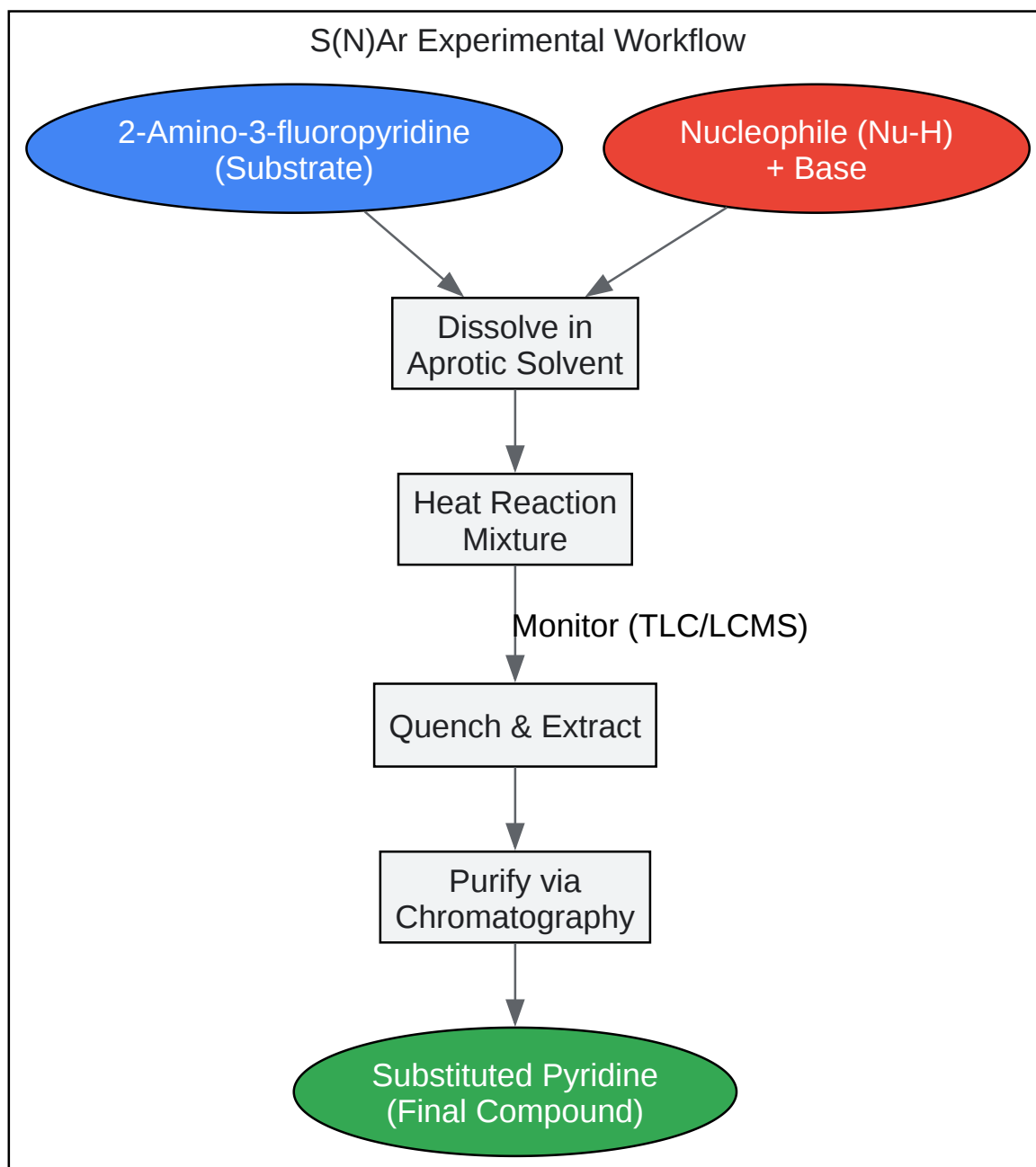
Caption: Synthesis of **2-Amino-3-fluoropyridine**.

## Application in Drug Discovery: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

**2-Amino-3-fluoropyridine** is frequently used in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen activates the C-F bond for substitution. Reactions of fluoropyridines are significantly faster than those of their chloro-analogs, making them highly efficient building blocks.<sup>[9]</sup>

#### General Experimental Protocol:

- **Reactant Preparation:** The **2-Amino-3-fluoropyridine** scaffold (or a derivative) is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO).
- **Nucleophile Addition:** A desired nucleophile (e.g., an alcohol for an alkoxy group, an amine for an amino group) is added to the solution, often in the presence of a non-nucleophilic base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>) to facilitate the reaction.
- **Reaction Conditions:** The mixture is typically heated to promote the substitution reaction. Reaction progress is monitored by TLC or LC-MS.
- **Isolation:** Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.



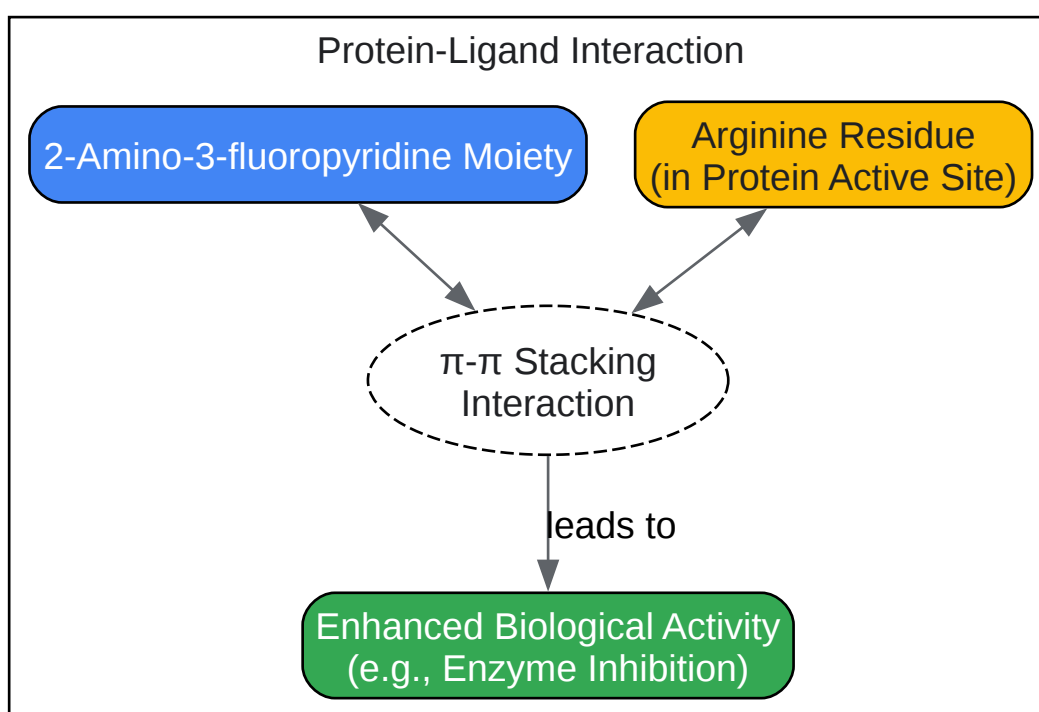
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Caption: General workflow for S(N)Ar reactions.

## Role in Molecular Interactions and Biological Activity

The incorporation of the **2-amino-3-fluoropyridine** moiety into larger molecules has been shown to significantly enhance antitumor activity.[1] This enhancement is attributed to the formation of a stable  $\pi$ - $\pi$  stacking interaction between the electron-rich pyridine ring and the guanidinium group of arginine residues within a protein's active site.[1] This interaction helps to anchor the molecule, improving its inhibitory potential.

This compound is a precursor for synthesizing bicyclic heterocycles like imidazopyridines, which are important pharmacophores.[1] Furthermore, it has been used in the development of highly selective allosteric inhibitors of tyrosine kinase 2 (TYK2), a key target in autoimmune diseases.[1]



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Caption:  $\pi$ - $\pi$  interaction with protein residues.

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